molecular formula C17H20FN3O3 B5029184 (2R*,6S*)-4-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2,6-dimethylmorpholine

(2R*,6S*)-4-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2,6-dimethylmorpholine

Cat. No. B5029184
M. Wt: 333.36 g/mol
InChI Key: ZBBPMPUHZTVBGT-TXEJJXNPSA-N
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Description

The compounds I found are similar in that they contain a fluorophenoxy group . This group is often used in medicinal chemistry due to its ability to enhance the bioavailability of a drug .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a fluorophenoxy group attached to a carbon atom . The exact structure would depend on the other groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions of these compounds would depend on the functional groups present in the molecule . For example, if an amine group is present, it could undergo reactions such as acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds would depend on their exact structure . For example, the presence of a fluorine atom could enhance the lipophilicity of the compound, which could affect its absorption and distribution in the body .

Mechanism of Action

The mechanism of action of these compounds would depend on their intended use . For example, if they are used as drugs, their mechanism of action could involve binding to a specific receptor or enzyme .

Safety and Hazards

The safety and hazards associated with these compounds would depend on their exact structure and use . For example, if they are used as drugs, their safety profile would be determined through preclinical and clinical testing .

Future Directions

The future directions for the study of these compounds could involve further optimization of their structure to enhance their properties . This could involve the introduction of new functional groups or the modification of existing ones .

properties

IUPAC Name

[(2S,6R)-2,6-dimethylmorpholin-4-yl]-[5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3/c1-11-8-21(9-12(2)24-11)17(22)16-7-14(19-20-16)10-23-15-5-3-4-13(18)6-15/h3-7,11-12H,8-10H2,1-2H3,(H,19,20)/t11-,12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBPMPUHZTVBGT-TXEJJXNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=NNC(=C2)COC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C(=O)C2=NNC(=C2)COC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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